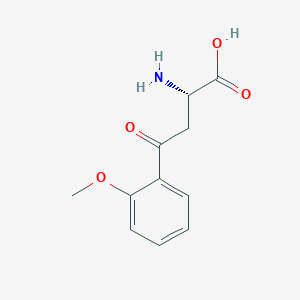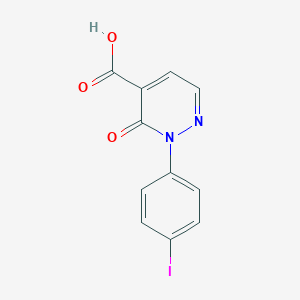
2-Ethoxycarbonyl-6-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-3-isopropylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₃ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-isopropylbenzoate typically involves the esterification of 2-hydroxy-3-isopropylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-hydroxy-3-isopropylbenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-3-isopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: The major products include 2-hydroxy-3-isopropylbenzaldehyde or 2-hydroxy-3-isopropylbenzoquinone.
Reduction: The major product is 2-hydroxy-3-isopropylbenzyl alcohol.
Substitution: The major products include 2-chloro-3-isopropylbenzoate or 2-bromo-3-isopropylbenzoate.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-3-isopropylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-3-isopropylbenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In drug development, it may act by modulating signaling pathways or interacting with specific receptors.
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-3-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the hydroxyl and isopropyl groups, making it less versatile in chemical reactions.
Methyl 2-hydroxy-3-isopropylbenzoate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.
2-Hydroxy-3-isopropylbenzoic acid: The parent acid form, which can be used as a precursor in the synthesis of the ester.
Ethyl 2-hydroxy-3-isopropylbenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-12(14)10-7-5-6-9(8(2)3)11(10)13/h5-8,13H,4H2,1-3H3 |
Clave InChI |
BXXDXAFVVWZOIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




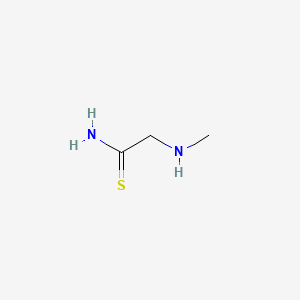

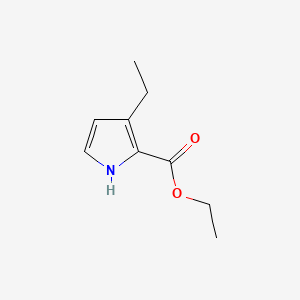
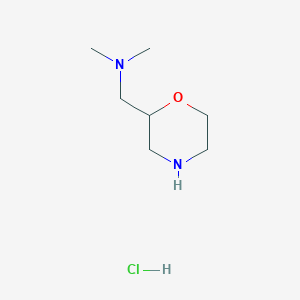
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13649748.png)



